Decahydronaphthalene-1-carboxylic acid
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Overview
Description
Decahydronaphthalene-1-carboxylic acid is an organic compound with the chemical formula C₁₁H₁₈O₂. It is a derivative of decahydronaphthalene, a bicyclic hydrocarbon, and features a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene to produce decahydronaphthalene, followed by carboxylation. The hydrogenation process typically requires a catalyst such as palladium or platinum under high pressure and temperature conditions. The carboxylation step can be achieved using carbon dioxide in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation and carboxylation process. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Decahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decahydronaphthalene-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield decahydronaphthalene-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus trichloride, anhydrous conditions.
Major Products Formed:
Oxidation: Decahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Decahydronaphthalene-1-methanol.
Substitution: Decahydronaphthalene-1-carbonyl chloride.
Scientific Research Applications
Decahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of decahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the bicyclic structure of the compound allows it to fit into specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Decahydronaphthalene (Decalin): A bicyclic hydrocarbon used as an industrial solvent.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene with similar applications in organic synthesis.
Cyclohexane: A monocyclic hydrocarbon used as a solvent and in the production of nylon.
Uniqueness: Decahydronaphthalene-1-carboxylic acid is unique due to its combination of a bicyclic structure and a carboxylic acid functional group. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYJAHYIPOXSRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347237 |
Source
|
Record name | Decahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7384-42-1 |
Source
|
Record name | Decahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | decahydronaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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